(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound that features a trifluoromethyl group and a chloro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the copper-catalyzed reaction of sydnones with 2-bromo-3,3,3-trifluoropropene . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro substituents but has an isocyanate group instead of the ethane-1,2-diamine moiety.
4-Chloro-3-(trifluoromethyl)phenylamine: Similar structure but lacks the ethane-1,2-diamine moiety.
Uniqueness
(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its combination of the trifluoromethyl group, chloro substituent, and ethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
HXFSPKLBKCXSMF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)N)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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